o-Phenylenedioxydiacetic acid

Description

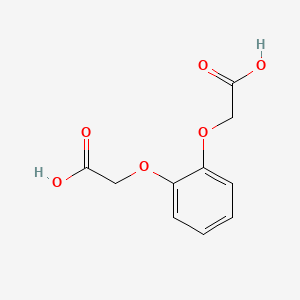

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(carboxymethoxy)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c11-9(12)5-15-7-3-1-2-4-8(7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZYHOQWRAUWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202453 | |

| Record name | 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-14-3 | |

| Record name | 1,2-Phenylenedioxydiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5411-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[1,2-phenylenebis(oxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(1,2-PHENYLENEBIS(OXY))BISACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP8B6C5756 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of o-Phenylenedioxydiacetic Acid

This guide provides a comprehensive overview and a detailed protocol for the synthesis of o-Phenylenedioxydiacetic acid (CAS 5411-14-3), a valuable bifunctional molecule. As a research and drug development professional, understanding the nuances of synthesizing such building blocks is paramount. This document moves beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a robust and reproducible outcome.

Section 1: Foundational Principles and Strategic Approach

The synthesis of this compound is a classic application of the Williamson ether synthesis .[1] This reaction, first reported in 1850, remains one of the most reliable and straightforward methods for preparing ethers.[2][3] The core of this method involves a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide (or in our case, a phenoxide) and an alkyl halide.[3]

The Reaction Mechanism: A Stepwise Causality

The synthesis proceeds in two critical stages, both facilitated by a strong base, typically sodium or potassium hydroxide:

-

Deprotonation: The journey begins with catechol (1,2-dihydroxybenzene). Phenols are significantly more acidic than aliphatic alcohols, allowing for their complete deprotonation by a common base like sodium hydroxide (NaOH). This acid-base reaction generates a highly nucleophilic bis-phenoxide intermediate. The ortho-positioning of the two hydroxyl groups is structurally essential for the formation of the target molecule.

-

Nucleophilic Substitution (SN2): The generated catechol bis-phenoxide acts as the nucleophile. It attacks the electrophilic α-carbon of chloroacetic acid (or its corresponding salt, sodium chloroacetate).[1][4] This occurs via a concerted SN2 mechanism, where the phenoxide's oxygen attacks the carbon, and simultaneously, the chloride ion—a good leaving group—departs.[3] This process occurs sequentially for both phenoxide anions, resulting in the formation of two new ether linkages.

The overall balanced reaction is as follows:

C₆H₄(OH)₂ + 2 ClCH₂COOH + 4 NaOH → C₆H₄(OCH₂COONa)₂ + 2 NaCl + 4 H₂O

Subsequent acidification protonates the carboxylate groups to yield the final product.

Rationale for Reagent Selection

-

Catechol: The choice of catechol is dictated by the desired ortho substitution pattern of the final product.

-

Chloroacetic Acid: This reagent is an effective and economical electrophile. The chlorine atom is a competent leaving group, and the adjacent carbonyl group enhances the electrophilicity of the α-carbon.

-

Sodium Hydroxide (NaOH): A strong base is crucial for two reasons. First, it ensures the complete deprotonation of the weakly acidic phenolic protons of catechol to form the potent phenoxide nucleophile.[4] Second, it neutralizes the chloroacetic acid, which is important for solubility and reactivity in the aqueous reaction medium.

Section 2: Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| Catechol | 120-80-9 | 110.11 | 11.0 g | 0.10 | Toxic, handle with care. |

| Chloroacetic Acid | 79-11-8 | 94.50 | 20.8 g | 0.22 | Corrosive and toxic.[4] |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 17.6 g | 0.44 | Corrosive.[4] |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~25 mL | - | Corrosive. |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | Used as solvent and for washing. |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 500 mL beaker, dissolve 17.6 g (0.44 mol) of sodium hydroxide pellets in 150 mL of deionized water. Caution: This process is highly exothermic; cool the beaker in an ice bath during dissolution. Once cooled to room temperature, slowly add 20.8 g (0.22 mol) of chloroacetic acid to this solution with stirring. This creates the sodium chloroacetate solution.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.0 g (0.10 mol) of catechol in 100 mL of deionized water.

-

Reaction Execution: With vigorous stirring, add the prepared sodium chloroacetate solution to the catechol solution in the round-bottom flask. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3 hours. The solution will likely darken during this period.

-

Product Precipitation (Workup): After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Transfer the solution to a larger beaker (e.g., 1 L) and place it in an ice bath to cool further.

-

Acidification: While stirring the cooled solution, slowly and cautiously add concentrated hydrochloric acid. The product, this compound, is insoluble in acidic aqueous solution and will precipitate as a white or off-white solid. Continue adding acid until the solution is strongly acidic (pH ~1-2), which can be verified with pH paper.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 100 mL portions of cold deionized water to remove sodium chloride and any excess HCl.

-

Purification by Recrystallization:

-

Transfer the crude solid to a 500 mL Erlenmeyer flask.

-

Add approximately 200-250 mL of deionized water and heat the suspension to boiling on a hot plate with stirring.[4]

-

Add hot water portion-wise until all the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.[4][5]

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.[6]

-

After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold deionized water.

-

-

Drying and Characterization:

-

Dry the crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C).

-

Once dry, weigh the final product to determine the percentage yield.

-

The purity of the compound should be assessed by measuring its melting point. The literature melting point for this compound is 178-179 °C. A sharp melting point within this range indicates high purity.[6]

-

Section 3: Visualization and Data Summary

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value |

| Moles of Catechol | 0.10 mol |

| Moles of Chloroacetic Acid | 0.22 mol (10% excess) |

| Moles of Sodium Hydroxide | 0.44 mol |

| Reaction Temperature | ~100 °C (Reflux) |

| Reaction Time | 3 hours |

| Theoretical Yield | 22.62 g |

| Expected Yield (Typical) | 75-85% |

Section 4: Scientific Integrity and Safety

Protocol Validation

The trustworthiness of this protocol is established through its self-validating checkpoints:

-

Complete Dissolution during Recrystallization: Ensures that the solution is saturated at high temperature, a prerequisite for effective purification upon cooling.[5]

-

Crystal Formation: The formation of well-defined crystals upon slow cooling is a physical indicator of purification, as impurities tend to remain in the solvent (mother liquor).[6]

-

Melting Point Analysis: This is the definitive test for purity. A pure crystalline solid exhibits a sharp and narrow melting point range.[4][6] A broad or depressed melting point compared to the literature value signifies the presence of impurities.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[7][8]

-

Chemical Hazards:

-

Sodium Hydroxide: Highly corrosive and can cause severe chemical burns. Handle with extreme care.[4]

-

Chloroacetic Acid: Toxic and corrosive. Avoid skin contact and inhalation of dust.[4]

-

Catechol: Toxic if swallowed or absorbed through the skin. It is a suspected mutagen.

-

Hydrochloric Acid: Corrosive and causes severe burns. The vapor is irritating to the respiratory system.

-

-

Handling Procedures: All weighing and transfers of solid reagents should be performed in a fume hood to avoid inhaling dust.[8] The acidification step must be performed slowly in an ice bath to control the exothermic neutralization reaction and to avoid excessive fuming of HCl.

References

-

University of Colorado, Boulder. The Williamson Ether Synthesis. [Link]

-

University of Wisconsin-La Crosse. Experiment 06: Williamson Ether Synthesis. [Link]

-

Quora. How to recrystallize phenoxyacetic acid. [Link]

-

Organic Syntheses. α-PHENYLCINNAMIC ACID. [Link]

-

Florida A&M University. Lab Report Recrystallization. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

PubMed. The chloride-activated peroxidation of catechol as a mechanistic probe of chloroperoxidase reactions. [Link]

-

Unknown Source. Williamson Ether Synthesis. [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

Professor Dave Explains. Recrystallization. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

National Institutes of Health. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. [Link]

-

ResearchGate. Kinetics and Mechanism of Oxidation of Catechol by Oxygenated [Co 2 (O 2 )(NH 3 ) 10 ] 5+ Complex. [Link]

-

ChemRxiv. Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. [Link]

- Google Patents.

-

Cheméo. Chemical Properties of 1,4-Phenylenediacetic acid (CAS 7325-46-4). [Link]

-

CAS Common Chemistry. 1,4-Benzenediacetic acid. [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic data for "o-Phenylenedioxydiacetic acid" (¹H NMR, ¹³C NMR, IR, Mass Spec)

Introduction

o-Phenylenedioxydiacetic acid, systematically named 2,2'-(1,2-phenylenebis(oxy))diacetic acid, is a dicarboxylic acid featuring a catechol (1,2-dihydroxybenzene) core functionalized with two acetic acid moieties via ether linkages. Its chemical structure, with the CAS Number 5411-14-3, presents a combination of a rigid aromatic ring and flexible carboxylic acid side chains, making it an interesting ligand in coordination chemistry and a potential building block in materials science.

This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the experimental protocol, the principles of spectral interpretation, and an analysis of representative data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar organic molecules.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound. The sample should be free of residual solvents from synthesis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the good solubility of carboxylic acids and its ability to allow for the observation of the acidic protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

-

-

Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., DMSO-d₆). This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Acquire the ¹H NMR spectrum.

-

Diagram of the ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Representative ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| ~7.0-7.2 | Multiplet | 4H | Aromatic protons (-C₆H₄-) |

| ~4.8 | Singlet | 4H | Methylene protons (-OCH₂-) |

Interpretation:

-

Carboxylic Acid Protons (~12-13 ppm): The protons of the two carboxylic acid groups are expected to appear far downfield as a broad singlet.[1] Their deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygens.[1] The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[1]

-

Aromatic Protons (~7.0-7.2 ppm): The four protons on the benzene ring are expected to resonate in the aromatic region. Due to the ortho-disubstitution pattern, a complex multiplet is anticipated as the protons are chemically non-equivalent and will exhibit coupling to their neighbors.

-

Methylene Protons (~4.8 ppm): The four protons of the two methylene groups are in identical chemical environments. They are adjacent to an oxygen atom, which is electron-withdrawing and thus deshields them, causing their signal to appear downfield from typical aliphatic protons. They are expected to appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The sample is prepared in the same manner as for ¹H NMR spectroscopy, although a higher concentration (20-50 mg) is often desirable due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup and Data Acquisition:

-

The experiment is performed on the same NMR spectrometer.

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled ¹³C NMR spectrum is typically acquired. In this mode, all carbon signals appear as singlets, simplifying the spectrum.

-

Acquisition parameters are set, often requiring a larger number of scans and a longer relaxation delay compared to ¹H NMR to obtain a good spectrum.

-

Representative ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic acid carbonyl carbon (-COOH) |

| ~148 | Aromatic carbons attached to oxygen (C-O) |

| ~122 | Aromatic carbons (C-H) |

| ~65 | Methylene carbons (-OCH₂-) |

Interpretation:

-

Carbonyl Carbon (~170 ppm): The carbon atoms of the two equivalent carboxylic acid groups are expected to be the most downfield signals in the spectrum due to the strong deshielding effect of the two oxygen atoms.[1]

-

Aromatic Carbons attached to Oxygen (~148 ppm): The two carbon atoms of the benzene ring directly bonded to the ether oxygen atoms are deshielded by the electronegative oxygen and are expected to appear at a lower field than the other aromatic carbons.

-

Aromatic Carbons (~122 ppm): The remaining four carbon atoms of the benzene ring will resonate in the typical aromatic region. Due to the symmetry of the molecule, these may not all be unique.

-

Methylene Carbons (~65 ppm): The two equivalent methylene carbons are attached to an oxygen atom, which causes a downfield shift into the 50-90 ppm range, characteristic of carbons in an ether linkage.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[2]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

Acquire the IR spectrum.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram of the ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR sample analysis.

Representative IR Data and Interpretation

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (methylene) |

| ~1710 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1200 | C-O stretch | Carboxylic acid |

Interpretation:

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4][5]

-

C-H Stretches (~3050 and ~2950 cm⁻¹): The absorption slightly above 3000 cm⁻¹ is indicative of C-H bonds on the aromatic ring, while the absorption just below 3000 cm⁻¹ corresponds to the C-H bonds of the methylene groups.[6]

-

C=O Stretch (~1710 cm⁻¹): A very strong and sharp absorption around 1710 cm⁻¹ is a clear indication of the carbonyl (C=O) group of a carboxylic acid.[7]

-

C=C Stretches (~1600, ~1475 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

-

C-O Stretches (~1250 and ~1200 cm⁻¹): Strong absorptions in this region are expected for the C-O stretching vibrations of the aryl ether linkages and the carboxylic acid groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, is energetic and often causes the molecule to fragment.[8]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Representative Mass Spectrometry Data and Interpretation

The molecular weight of this compound (C₁₀H₁₀O₆) is 226.18 g/mol .

| m/z | Interpretation |

| 226 | Molecular ion [M]⁺ |

| 181 | Loss of a carboxyl group [-COOH] |

| 135 | Loss of a carboxymethyl group [-CH₂COOH] |

| 107 | Cleavage of the ether bond and loss of both carboxymethyl groups |

Interpretation:

-

Molecular Ion (m/z 226): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its presence confirms the molecular weight of the compound.

-

Fragmentation: Electron ionization is a "hard" ionization technique that leads to extensive fragmentation.[9] For this compound, common fragmentation pathways would include:

-

Loss of a Carboxyl Group (m/z 181): A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, resulting in a fragment with an m/z of [M - 45].

-

Loss of a Carboxymethyl Group (m/z 135): Cleavage of the ether C-O bond could lead to the loss of a -CH₂COOH radical, giving a fragment with an m/z of [M - 59].

-

Further Fragmentation (m/z 107): Subsequent fragmentation of the remaining structure can lead to smaller, stable ions.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive characterization of the chemical structure of this compound. Each technique offers unique and complementary information, allowing for an unambiguous confirmation of the molecule's identity and connectivity. The protocols and interpretation principles outlined in this guide serve as a valuable resource for scientists and researchers working with this and other related organic compounds.

References

-

Whitman College. GCMS Section 6.12. [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Wikipedia. Electron ionization. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Massachusetts. Ionization Methods in Organic Mass Spectrometry. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

UCLA. Full Interpretation of IR and NMR Spectra 13C NMR Interpretation. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

YouTube. Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. [Link]

-

Jasco UK. Quantitative Analysis of Powdered Solids with FTIR-ATR. [Link]

-

University of Regensburg. IR handout.pdf. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ACS Publications. Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. [Link]

-

ResearchGate. Cu‐Ln (Ln = Gd, Eu, Sm) Dinuclear Complexes Based on Schiff Base o‐van‐en Ligand: Syntheses, Crystal Structures, and Magnetic Properties. [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

- Google P

-

ACS Publications. NMR Guidelines for ACS Journals. [Link]

-

JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

YouTube. How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. [Link]

-

YouTube. Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

UCLA. IR Chart. [Link]

-

Scribd. Chemicals For Every Day Life. [Link]

-

Amba Traders. Merck-Price-List-2020-21.pdf. [Link]

-

ResearchGate. Lanthanide Complexes with a Calix[3]arene Bearing Phosphinoyl Pendant Arms. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. Field induced slow magnetic relaxation in a zig-zag chain-like Dy(III) complex with the ligand o -phenylenedioxydiacetato. [Link]

-

ResearchGate. Slow Magnetic Relaxations in a Ladder-Type Dy(III) Complex and its Dinuclear Analogue. [Link]

-

ResearchGate. O-Phenylenedioxydiacetate complexes of Gd(III) and Ce(III): Syntheses, crystal structures, and magnetic properties. [Link]

-

Scribd. Merck Price List 2021. [Link]

-

ResearchGate. Structural and photophysical properties of lanthanide complexes with N-(diphenylphosphoryl)-4-methylbenzenesulfonamide. [Link]

-

Scribd. Merck Price List 2011-12. [Link]

Sources

- 1. 2,2-(1,2-Phenylenebis(oxy))diacetic acid | 5411-14-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]

The Crystalline Architecture of o-Phenylenedioxydiacetic Acid: A Guide to its Solid-State Structure and Polymorphic Potential

Abstract

This technical guide provides a comprehensive examination of the crystal structure of o-phenylenedioxydiacetic acid, a molecule of interest in materials science and drug development. While the existence of multiple polymorphic forms has not been definitively reported in the reviewed literature, this document will delve into the known single-crystal structure, offering detailed crystallographic data and analysis of its supramolecular assembly. Furthermore, we will explore the theoretical potential for polymorphism by dissecting the molecule's conformational flexibility and intermolecular interaction capabilities. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the solid-state properties of this compound.

Introduction: The Significance of Solid-State Structure in Molecular Design

The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical factor in drug development.[1] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and mechanical strength, which can have profound implications for its performance and manufacturability.[2]

This compound (also known as 1,2-phenylenedioxydiacetic acid), with its combination of a rigid phenyl ring and flexible dioxyacetic acid side chains, presents an interesting case for the study of crystal engineering and polymorphism. Understanding its crystal packing and the potential for multiple crystalline forms is crucial for harnessing its potential in various applications.

The Known Crystal Structure of this compound

To date, a single crystalline form of this compound has been characterized in the scientific literature.[3] The determination of its crystal structure through single-crystal X-ray diffraction has provided valuable insights into its molecular conformation and supramolecular organization.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below.

| Parameter | Value [3] |

| Chemical Formula | C₁₀H₁₀O₆ |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 14.5276(15) |

| b (Å) | 5.0275(5) |

| c (Å) | 12.7938(13) |

| β (°) | 100.378(3) |

| Volume (ų) | 917.08(17) |

| Z | 4 |

| Wavelength (Å) | 0.71073 |

Molecular Conformation and Supramolecular Assembly

The defining feature of the this compound molecule in its known crystal structure is the cis arrangement of the carboxylate groups relative to the plane of the aromatic ring.[3] This conformation is a key determinant in the overall packing of the molecules within the crystal lattice.

The supramolecular structure is dominated by the formation of hydrogen-bonded dimers.[3] Specifically, a pair of O-H···O hydrogen bonds links two molecules, creating a robust dimeric motif. This is a common feature in carboxylic acids and plays a significant role in the stability of the crystal structure. The hydrogen atoms within the carboxylic acid groups have been observed to be disordered.[3]

The packing of these supramolecular dimers is a crucial aspect of the crystal's architecture. The arrangement of these dimers in three-dimensional space dictates the overall crystal morphology and its physical properties.

Synthesis and Crystallization

The preparation of single crystals of this compound is a critical step for its structural elucidation. While specific, detailed protocols for inducing polymorphism are not available due to the lack of reported polymorphs, a general approach to obtaining the known crystalline form can be outlined.

General Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of catechol with chloroacetic acid in the presence of a base.

The Potential for Polymorphism: A Theoretical Perspective

While no polymorphs of this compound have been reported, the molecule possesses structural features that suggest polymorphism is a distinct possibility. The exploration of different crystallization conditions could potentially lead to the discovery of new crystalline forms.

Conformational Flexibility

The two oxyacetic acid side chains attached to the phenyl ring have a degree of rotational freedom. The rotation around the C-O and C-C bonds can lead to different molecular conformations. While the known structure exhibits a cis conformation, it is plausible that a trans conformation or other intermediate conformations could be adopted under different energetic conditions, leading to conformational polymorphism. [4]

Intermolecular Interactions

The presence of both hydrogen bond donors (the carboxylic acid protons) and acceptors (the carbonyl and ether oxygens) allows for a variety of hydrogen bonding motifs. While the known structure is dominated by carboxylic acid dimers, alternative hydrogen bonding schemes, such as catemeric chains, could potentially form, giving rise to different packing arrangements. The interplay of these hydrogen bonds with other weaker interactions, such as π-π stacking of the phenyl rings and C-H···O interactions, creates a complex energetic landscape where multiple stable or metastable crystal structures could exist.

Factors Influencing Polymorph Formation

The crystallization process is highly sensitive to a number of experimental parameters. The deliberate variation of these factors is a common strategy in polymorph screening:

-

Solvent: The polarity, hydrogen bonding capability, and viscosity of the solvent can significantly influence which polymorphic form nucleates and grows.

-

Temperature: The temperature of crystallization and the cooling rate can affect the kinetics of nucleation and favor the formation of either thermodynamically stable or metastable polymorphs.

-

Supersaturation: The level of supersaturation of the solution can dictate the nucleation rate and potentially lead to different crystalline forms.

-

Additives: The presence of impurities or specifically chosen additives can inhibit the growth of certain crystal faces or template the formation of a particular polymorph.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of the solid-state forms of this compound.

-

Single-Crystal X-ray Diffraction (SCXRD): Provides definitive information about the crystal structure, including the unit cell parameters, space group, and atomic coordinates.

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase of a bulk sample and can distinguish between different polymorphs.

-

Differential Scanning Calorimetry (DSC): Measures the thermal properties of a sample, such as melting point and enthalpy of fusion, which can differ between polymorphs.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and solvent content of a crystalline material.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs based on shifts in characteristic peaks.

Conclusion and Future Outlook

The known crystal structure of this compound reveals a molecule with a distinct cis conformation that forms robust hydrogen-bonded dimers. While this provides a foundational understanding of its solid-state behavior, the potential for polymorphism remains an open and intriguing question. The molecule's conformational flexibility and its capacity for diverse intermolecular interactions suggest that the discovery of new crystalline forms is a strong possibility.

Future research should focus on systematic polymorph screening by varying crystallization conditions. The identification and characterization of new polymorphs would not only be of fundamental scientific interest but could also have significant practical implications for the application of this compound in fields such as pharmaceuticals and materials science. A thorough understanding of its polymorphic landscape is essential for controlling its solid-state properties and optimizing its performance.

References

-

Recent advances in the identification and prediction of polymorphs. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]

- Krešáková, L., Kuchár, J., & Černák, J. (2020). Hydrogen atom disorder in the crystal structure of o-phenylenediacetic acid. Acta Chimica Slovaca, 13(1), 108-114.

-

Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA. Retrieved January 1, 2026, from [Link]

- SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF A NOVEL Mg(II) COMPLEX WITH 1,2-PHENYLENEDIOXYDIACETIC ACID. (2014). Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 24(3), 261-264.

- Chen, J., et al. (2018). Probing the structural pathway of conformational polymorph nucleation by comparing a series of α,ω-alkanedicarboxylic acids. IUCrJ, 5(Pt 6), 725–734.

- Reilly, A. M., & Tkatchenko, A. (2014). Many-Body Dispersion Interactions in Molecular Crystal Polymorphism. Physical Review Letters, 113(5), 055701.

- U.S. Food and Drug Administration. (2007). Guidance for Industry - ANDAs: Pharmaceutical Solid Polymorphism.

- Thomas, L., & Goud, N. R. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review.

- Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction. (2017). Journal of Pharmaceutical Sciences, 106(9), 2539-2545.

- The conformational polymorphism and weak interactions in solid state structures of ten new monomeric and dimeric substituted dibenzyldimethylammonium chloridopalladate salts. (2015). CrystEngComm, 17(28), 5344-5357.

- The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (2022). Molecules, 27(19), 6529.

-

Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). fda.gov. Retrieved January 1, 2026, from [Link]

- Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. (2022). Crystals, 12(1), 108.

-

Recent advances in the identification and prediction of polymorphs. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]

Sources

Navigating the Solubility Landscape of o-Phenylenedioxydiacetic Acid: A Technical Guide for Researchers

Abstract

The successful application of active pharmaceutical ingredients (APIs) and chemical intermediates hinges on a thorough understanding of their physicochemical properties, with solubility being paramount. This technical guide provides an in-depth exploration of the solubility characteristics of o-phenylenedioxydiacetic acid. Recognizing the scarcity of published quantitative data for this specific compound, this paper shifts focus from a simple data repository to a comprehensive methodological and predictive framework. We will delve into the structural factors governing its solubility, present available data for analogous compounds, and provide a detailed, field-proven protocol for its empirical determination using the isothermal shake-flask method coupled with HPLC analysis. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical approach to characterizing the solubility of dicarboxylic acids.

Introduction: The Challenge of this compound

o-Phenylenediacetic acid (also known as 1,2-Benzenediacetic acid, CAS 7500-53-0) is an aromatic dicarboxylic acid. Its structure, featuring a rigid benzene core functionalized with two flexible acetic acid side chains, makes it a valuable building block in supramolecular chemistry, polymer synthesis, and as a potential ligand in coordination chemistry. In the context of drug development, understanding its solubility is a critical first step, influencing everything from reaction kinetics in synthesis to bioavailability in formulation.[1][2]

A survey of scientific literature reveals a significant gap in quantitative solubility data for o-phenylenediacetic acid in common organic solvents. This guide directly addresses this gap by providing the necessary theoretical and practical tools to empower researchers to generate this critical data reliably and reproducibly.

It is important to distinguish o-phenylenediacetic acid (methylene bridges) from a similarly named compound, this compound (ether linkages, CAS 5411-14-3), as their structural differences will lead to distinct solubility profiles.[3] This guide focuses on the former.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle "like dissolves like." The molecular structure of o-phenylenediacetic acid—containing both a nonpolar aromatic ring and two highly polar carboxylic acid groups—suggests a complex solubility profile. The carboxylic acid moieties can act as both hydrogen bond donors and acceptors, dominating its interactions with polar solvents.

We can predict solubility trends based on solvent classification:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid groups of the solute. We anticipate moderate to good solubility, as the solvent can effectively solvate both the polar functional groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess strong dipoles and can act as hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are known to be excellent solvents for a wide array of organic and inorganic compounds, including those with limited solubility elsewhere.[4][5] Their ability to disrupt the strong intermolecular hydrogen bonds in the solute's crystal lattice makes them prime candidates for achieving high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the two carboxylic acid groups will likely lead to very poor solubility in nonpolar solvents, which cannot effectively solvate these functional groups.

Studies on homologous series of dicarboxylic acids confirm that solubility is strongly influenced by the interplay between the polar functional groups and the nonpolar backbone, as well as the properties of the solvent.[5][6]

Quantitative Solubility Data

As noted, specific solubility data for o-phenylenediacetic acid is sparse. However, one key data point has been reported, which aligns with our theoretical predictions.

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| o-Phenylenediacetic Acid | Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | [7] |

This high solubility in DMSO underscores its power as a solvent for polar, crystalline compounds and serves as a critical benchmark for experimental studies.[7] For context, the related compound 1,4-Phenylenedioxydiacetic acid is described as only slightly soluble in water.[8]

Experimental Protocol: The Isothermal Shake-Flask Method

To generate reliable, thermodynamic solubility data, the isothermal shake-flask method is the universally recognized "gold standard".[9][10] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality of Methodological Choices

-

Why an Isothermal Shake-Flask? This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility, unlike kinetic methods which can overestimate it.[9][11] Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

-

Why an Excess of Solute? Adding an excess of the solid compound ensures that the solvent becomes fully saturated and that solid material remains, which is the definition of a saturated solution at equilibrium.[9]

-

Why 24-48 Hours Equilibration? Crystalline compounds, especially those with strong intermolecular forces like the hydrogen bonding in dicarboxylic acids, can be slow to dissolve. An extended equilibration period with constant agitation is necessary to ensure the dissolution process has reached its endpoint.[11]

-

Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) offers high specificity, sensitivity, and accuracy for quantifying organic molecules in a complex matrix.[12] UV detection at a wavelength around 210 nm is highly effective for detecting the carboxyl groups in organic acids.[13]

Step-by-Step Experimental Workflow

-

Preparation:

-

Dispense a known volume (e.g., 2 mL) of the selected organic solvent into several 4 mL glass vials.

-

Add an excess amount of solid o-phenylenediacetic acid to each vial. A general rule is to add enough solid so that a significant amount of undissolved material is clearly visible (e.g., 20-40 mg for a 2 mL volume).

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, extending this to 48 hours is recommended to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove all undissolved micro-particulates.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the pre-determined calibration range of the HPLC method.

-

-

Analytical Quantification (HPLC-UV):

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for organic acid analysis.[12]

-

Mobile Phase: An isocratic mobile phase of acidified water (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol is typical. The acidic pH suppresses the ionization of the carboxylic acids, leading to better peak shape and retention.

-

Detection: Monitor the eluent at a wavelength of 210 nm.

-

Calibration: Prepare a series of standard solutions of o-phenylenediacetic acid of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate good linearity (R² > 0.999).

-

Analysis: Inject the diluted sample and determine its concentration by interpolating its peak area from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically reported in units of mg/mL or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound - this compound [sigmaaldrich.com]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scioninstruments.com [scioninstruments.com]

- 12. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 13. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Synthesis of Functionalized o-Phenylenedioxydiacetic Acid Derivatives for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis and functionalization of o-phenylenedioxydiacetic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. We will explore the foundational synthetic strategies for the core structure, focusing on the robust Williamson ether synthesis. Furthermore, this guide will delve into key methodologies for the targeted functionalization of both the carboxylic acid moieties and the aromatic ring, providing researchers with a practical framework for generating diverse chemical libraries. The causality behind experimental choices, self-validating protocols, and the biological relevance of these derivatives will be discussed, with a focus on their potential as enzyme inhibitors and modulators of critical signaling pathways.

Introduction: The Versatility of the this compound Scaffold

The this compound core, characterized by a catechol unit bridged by two acetic acid moieties, presents a unique and versatile scaffold for the design of novel therapeutics. Its rigid yet conformationally aware structure provides a well-defined platform for the spatial presentation of functional groups, making it an attractive starting point for the development of inhibitors for enzymes and protein-protein interactions. The two carboxylic acid groups offer convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This guide will provide researchers and drug development professionals with the necessary tools to synthesize and functionalize this promising scaffold.

Synthesis of the this compound Core: A Practical Approach

The most direct and widely applicable method for the synthesis of the this compound core is the Williamson ether synthesis.[1] This venerable yet reliable reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this context, catechol serves as the phenolic component and an α-haloacetic acid or its ester equivalent acts as the alkylating agent.

Causality in Reagent Selection and Reaction Conditions

The choice of reagents and reaction conditions is critical for achieving high yields and purity.

-

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl groups of catechol, forming the more nucleophilic phenoxide. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). The use of a stronger base like sodium hydride (NaH) is also effective, particularly when using the ester of the haloacetic acid.[2]

-

Alkylating Agent: Chloroacetic acid or its sodium salt is a cost-effective and readily available option.[3] Bromoacetic acid or its esters (e.g., tert-butyl bromoacetate) can also be used and may offer higher reactivity.[4]

-

Solvent: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.[4] In some cases, the reaction can be performed in an aqueous basic solution.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of 2,2'-(1,2-Phenylenebis(oxy))diacetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq.) and a suitable base such as potassium hydroxide (2.2 eq.) in a polar aprotic solvent like acetone.

-

Addition of Alkylating Agent: To the stirred solution, add a solution of sodium chloroacetate (2.2 eq.) in water or portion-wise as a solid. Alternatively, an ester like ethyl bromoacetate can be added dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solvent like acetone was used, remove it under reduced pressure. Dissolve the residue in water.

-

Acidification: Carefully acidify the aqueous solution with a mineral acid (e.g., 6M HCl) to a pH of approximately 1-2. This will precipitate the desired diacid product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield the final product as a white solid.

Expected Characterization Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~6.9-7.1 ppm), methylene protons (-OCH₂-, singlet, ~4.7 ppm), carboxylic acid protons (broad singlet, ~11-13 ppm).[5] |

| ¹³C NMR | Carboxylic carbonyl carbons (~170 ppm), aromatic carbons (~115-150 ppm), methylene carbons (-OCH₂-, ~65 ppm).[5] |

| IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (~1700), C-O stretch (~1250 and ~1050).[5] |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀O₆, MW: 226.18 g/mol ). |

| Melting Point | A sharp melting point should be observed after recrystallization. |

Functionalization Strategies for Derivative Synthesis

The true utility of the this compound scaffold lies in its potential for functionalization. This allows for the fine-tuning of its physicochemical and biological properties.

Derivatization of the Carboxylic Acid Groups

The two carboxylic acid groups are prime targets for modification, enabling the synthesis of esters and amides.

3.1.1. Esterification

Esterification can be achieved through several methods:

-

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This is a classic and cost-effective method.

-

Alkylation of the Carboxylate: Formation of the dicarboxylate salt with a base, followed by reaction with an alkyl halide.

-

Coupling Agent-Mediated Esterification: Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acids for reaction with an alcohol.

Protocol 2: Synthesis of a Di-ester Derivative

-

Activation: Suspend this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM). Add a coupling agent like EDC (2.2 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.2 eq.).

-

Alcohol Addition: Add the desired alcohol (2.5 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired di-ester.

3.1.2. Amidation

The synthesis of amide derivatives introduces hydrogen bond donors and acceptors, which can be crucial for biological activity.

Caption: Workflow for the synthesis of amide derivatives.

Protocol 3: Synthesis of a Di-amide Derivative

-

Activation: Dissolve this compound (1.0 eq.) in DMF. Add a coupling agent combination such as EDC (2.2 eq.) and 1-hydroxybenzotriazole (HOBt) (2.2 eq.). Stir for a short period to form the active ester.

-

Amine Addition: Add the desired primary or secondary amine (2.5 eq.) to the reaction mixture, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the pure di-amide.

Functionalization of the Aromatic Ring

While direct functionalization of the electron-rich aromatic ring of this compound can be challenging due to potential side reactions, it is feasible by starting with a pre-functionalized catechol derivative. Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on catechol, and the resulting substituted catechol can then be carried through the Williamson ether synthesis as described in Protocol 1.[6]

Applications in Drug Discovery and Beyond

Derivatives of this compound have shown promise in various areas of drug discovery and materials science.

Enzyme Inhibition and Structure-Activity Relationships (SAR)

The rigid scaffold of this compound is well-suited for presenting functional groups in a defined spatial orientation, making it an excellent starting point for the design of enzyme inhibitors.[7][8] The carboxylic acid moieties can mimic the phosphate groups of natural substrates, while the aromatic core can engage in π-stacking interactions within the active site. Functionalization of the carboxylic acids and the aromatic ring allows for a systematic exploration of the SAR.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives as Inhibitors of a Target Enzyme

| Compound ID | R¹ (at Carboxyl) | R² (at Phenyl) | IC₅₀ (µM) |

| 1 | -OH | -H | >100 |

| 2a | -OCH₃ | -H | 50.2 |

| 2b | -NHCH₃ | -H | 25.8 |

| 2c | -NH-benzyl | -H | 10.5 |

| 3a | -NH-benzyl | 4-Cl | 5.2 |

| 3b | -NH-benzyl | 4-OCH₃ | 15.7 |

Note: The data in this table is illustrative and intended to demonstrate how SAR data for this class of compounds could be presented.

Modulation of Signaling Pathways

Phenoxyacetic acid derivatives have been investigated for their ability to modulate key signaling pathways implicated in diseases such as cancer and metabolic disorders. For instance, related compounds have been shown to target pathways involving the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR cascade.[9][10] The functionalized this compound scaffold can be used to develop novel probes and therapeutic candidates targeting these pathways.

Caption: Potential mechanism of action of this compound derivatives in the EGFR/PI3K/Akt signaling pathway.

Supramolecular Chemistry

The ability of the carboxylic acid groups to participate in hydrogen bonding makes this compound and its derivatives valuable building blocks in supramolecular chemistry for the construction of metal-organic frameworks (MOFs) and other organized assemblies.

Conclusion

The this compound scaffold represents a highly tractable and promising platform for the development of novel functional molecules. This guide has outlined the fundamental synthetic methodologies for the core structure and its subsequent functionalization. By leveraging the principles of medicinal chemistry and a systematic approach to SAR, researchers can exploit the versatility of this scaffold to generate diverse libraries of compounds with tailored biological activities. The continued exploration of this compound derivatives is poised to yield significant advances in drug discovery and materials science.

References

- Ali, Q., Ibad, A., Shah, M. R., & VanDerveer, D. (2008). 2,2′-[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1909.

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Substituted Phenyl Ketone Analogs.

- Virga, K. G., Zhang, Y. M., Leonardi, R., Ivey, R. A., Hevener, K., Park, H. W., Jackowski, S., Rock, C. O., & Lee, R. E. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1007–1020.

- Gintant, G., U.S. Provisional Application No. 63/025,516. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.

- Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025).

- Wikipedia. (n.d.). Williamson ether synthesis.

- Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB).

- Chen, H., U.S. Patent No. 3,530,186. (1970). Process for the preparation of catechol and 2,2' - dihydroxydiphenylamine or lower alkyl ethers thereof.

- Chen, H., U.S. Provisional Application No. 61/457,867. (2012). Signaling pathways as specific pharmacologic targets for neuroendocrine tumor therapy: RET, PI3K, MEK, growth factors, and Notch.

- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.

- The Williamson Ether Synthesis. (n.d.).

- IC50 values of tested compounds 4 and 6 ± standard devi

- Virga, K. G., Zhang, Y. M., Leonardi, R., Ivey, R. A., Hevener, K., Park, H. W., Jackowski, S., Rock, C. O., & Lee, R. E. (2006). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors.

- Sigma-Aldrich. (n.d.). 2,2-(1,2-Phenylenebis(oxy))diacetic acid.

- Chemical structures, IC50 values and % yields of synthesized compounds... (n.d.).

- 1 H-NMR Analysis spectral interpretation d

- Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity rel

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Wu, Q., Yan, D., Chen, Y., Wang, T., Xiong, F., Wei, W., Lu, Y., Sun, W. Y., Li, J. J., & Zhao, J. (2017). A redox-neutral catechol synthesis. USF Scholarship Repository.

- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.

- Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods. (2014). PubMed.

- Zou, L. W., Dou, T. Y., Wang, P., Lei, W., Weng, Z. M., Hou, J., Wang, D. D., Fan, Y. M., Zhang, W. D., Ge, G. B., & Yang, L. (2021). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Chemistry, 9, 699271.

- IC 50 values of standard pioglitazone and synthesized compounds. (n.d.).

- Zhang, X., Li, Y., & Chen, J. (2012). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3470.

- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021).

- Comparability of mixed IC50 data – A Statistical Analysis. (2015). OAK Open Access Archive.

- Azo Schiff bases derivatives [A1-A4]. (2018).

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.).

- ChemScene. (n.d.). o-Phenylenediacetic acid.

- PubChem. (n.d.). o-Phenylenediacetic acid.

- Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. (2023). MDPI.

- A Nanoporous Supramolecular Metal–Organic Framework Based on a Nucleotide: Interplay of the π···π Interactions Directing Assembly and Geometric Matching of Aromatic Tails. (2021).

- Synthesis of Some Pyridazinylacetic Acid Derivatives as a Novel Class of Monoamine Oxidase-A Inhibitors. (2008).

- CN103387563A - Preparation method for catechol violet. (n.d.).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. 2,2′-[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

"o-Phenylenedioxydiacetic acid" chemical properties and reactivity

An In-depth Technical Guide to o-Phenylenedioxydiacetic Acid: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals

Introduction

This compound, a notable organic compound, holds significant interest within the scientific community, particularly in the realms of coordination chemistry and drug development. Its unique structural framework, characterized by a catechol core functionalized with two acetic acid moieties, imparts a distinct set of chemical properties and reactivity. This guide offers a comprehensive exploration of this compound, delving into its fundamental chemical characteristics, reactivity profile, and its burgeoning applications as a versatile building block in the synthesis of novel molecules with potential therapeutic applications.

Chemical Properties of this compound

The chemical and physical properties of this compound are foundational to its application in research and development. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₆ | [1] |

| Molecular Weight | 226.18 g/mol | |

| CAS Number | 5411-14-3 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 248-251 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

| pKa | Data not readily available in cited sources. Estimated to be similar to related dicarboxylic acids. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid groups. While a specific spectrum for the ortho isomer was not found, related phenylenediacetic acids show aromatic protons typically in the range of 7.0-7.5 ppm and the methylene protons around 3.5-4.7 ppm, depending on the solvent.[3][4][5]

-

¹³C NMR: The carbon NMR spectrum would reveal distinct peaks for the carboxylic acid carbons, the aromatic carbons, and the methylene carbons.[6][7]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1750 cm⁻¹. A broad absorption corresponding to the O-H stretch of the carboxylic acid is also expected around 2500-3300 cm⁻¹.[4][6][8][9]

Crystal Structure:

The crystal structure of this compound reveals a molecular crystal structure. A key feature of its supramolecular structure is the formation of hydrogen-bonded dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups.[10] The conformation of the free acid is characterized by a cis arrangement of the carboxylate groups with respect to the plane of the aromatic ring.[10]

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the presence of its two carboxylic acid functional groups and the catechol ether linkages.

Esterification and Amide Formation

The carboxylic acid groups readily undergo esterification with alcohols in the presence of an acid catalyst, and amide formation with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents). These reactions are fundamental in modifying the solubility and pharmacokinetic properties of molecules in drug design.

Coordination Chemistry and Metal Complexation

A significant area of interest is the use of this compound as a ligand in coordination chemistry. The two carboxylate groups can act as bidentate or bridging ligands to coordinate with a variety of metal ions. This has led to the synthesis of a range of metal-organic frameworks (MOFs) and coordination polymers with interesting structural topologies and potential applications in catalysis and materials science.[11][12] The specific geometry of the ortho isomer influences the resulting coordination sphere around the metal center.

The following diagram illustrates the general concept of metal complexation with this compound.

Caption: Metal complexation with this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis. This reaction proceeds by the alkylation of catechol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

A generalized workflow for the synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in water.

-

Addition of Catechol: To the cooled basic solution, add catechol and stir until fully dissolved.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is strongly acidic.

-

Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Applications in Drug Development and Research